4-Methylesculetin
Overview
Description
Methylesculetin, also known as 4-methylesculetin, is a naturally occurring coumarin derivative. It is structurally characterized by a benzopyrone core with hydroxyl groups at positions 6 and 7 and a methyl group at position 4. This compound is known for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and neuroprotective effects .
Mechanism of Action
- Primary Targets : 4-Methylesculetin has antioxidative potential due to its structural features, including two hydroxyl groups. These groups enhance its ability to function as an antioxidant by inhibiting oxidative stress in pathological conditions .
- Resulting Changes : Esculetin therapy reverses factors responsible for bone and joint deterioration in arthritis, such as leukotriene B4 synthesis, NF-κB and MAPK pathway activation, and inflammatory cytokine production .
- ADME Properties : While specific ADME properties of this compound are not mentioned in the available literature, its oral activity suggests favorable absorption and bioavailability .
- Molecular and Cellular Effects : this compound’s action results in reduced oxidative stress, inflammation, and tissue damage. It protects against joint degradation and liver fibrosis .
Target of Action
Mode of Action
Pharmacokinetics
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions: Methylesculetin can be synthesized through various methods. One common synthetic route involves the condensation of hydroxyhydroquinone triacetate and ethyl acetoacetate in the presence of sulfuric acid. The reaction mixture is heated to 80°C and then cooled to room temperature, resulting in the formation of methylesculetin .
Industrial Production Methods: Industrial production of methylesculetin typically involves the use of large-scale organic synthesis techniques. The process begins with the preparation of hydroxyhydroquinone triacetate and ethyl acetoacetate, followed by their condensation under controlled conditions. The product is then purified through recrystallization to obtain high-purity methylesculetin .
Chemical Reactions Analysis
Types of Reactions: Methylesculetin undergoes various chemical reactions, including:
Oxidation: Methylesculetin can be oxidized to form quinones.
Reduction: Reduction reactions can convert methylesculetin to its corresponding dihydro derivatives.
Substitution: Methylesculetin can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like acyl chlorides and alkyl halides.
Major Products:
Oxidation: Quinones
Reduction: Dihydro derivatives
Substitution: Various substituted coumarins
Scientific Research Applications
Methylesculetin has a wide range of scientific research applications:
Chemistry: Used as a fluorescent sensor in Suzuki coupling reactions.
Biology: Exhibits anti-inflammatory and antioxidant properties, making it useful in studying oxidative stress and inflammation.
Medicine: Investigated for its potential antidepressant effects through the inhibition of the NLRP3 inflammasome.
Industry: Utilized as a pH indicator and in the synthesis of other bioactive compounds
Comparison with Similar Compounds
- Esculetin
- Fraxetin
- Scopoletin
- Umbelliferone
Properties
IUPAC Name |
6,7-dihydroxy-4-methylchromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c1-5-2-10(13)14-9-4-8(12)7(11)3-6(5)9/h2-4,11-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVOJTUXGYQVLAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=CC(=C(C=C12)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060187 | |
Record name | 4-Methylesculetin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
529-84-0 | |
Record name | 4-Methylesculetin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=529-84-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6,7-Dihydroxy-4-methylcoumarin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529840 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methylesculetin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11828 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2H-1-Benzopyran-2-one, 6,7-dihydroxy-4-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Methylesculetin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6,7-dihydroxy-4-methylcoumarin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.701 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-METHYLESCULETIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/132H8N0A91 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: 4-MESC exhibits its biological activity through multiple mechanisms. One prominent mechanism is its ability to inhibit hyaluronan synthase, an enzyme crucial for hyaluronan synthesis. This inhibition leads to a decrease in hyaluronan levels, impacting various cellular processes like cell adhesion, invasion, and tumor metastasis. [] 4-MESC is also a potent reactive oxygen species (ROS) scavenger and metal chelating agent, contributing to its antioxidant and protective effects against oxidative stress. [] Additionally, 4-MESC acts as a Nrf2 activator, promoting the expression of antioxidant genes and further contributing to its protective effects. []
ANone: 4-MESC demonstrates anti-inflammatory effects by inhibiting the NLRP3 inflammasome. It exhibits a high binding affinity for the NLRP3 PYD domain. [] This interaction likely disrupts the assembly and activation of the inflammasome, leading to reduced production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. []
ANone: Research suggests that 4-MESC influences smooth muscle relaxation and contraction by modulating prostaglandin synthesis. Studies using prostaglandin synthesis inhibitors like lysine acetylsalicylate and indomethacin have shown that these inhibitors can reduce or abolish the relaxation induced by 4-MESC. [, , , ] This suggests that 4-MESC's effects on smooth muscle are mediated, at least in part, by the release of prostaglandins.
ANone: The molecular formula of 4-methylesculetin is C10H8O4, and its molecular weight is 192.17 g/mol. []
ANone: Yes, this compound has been characterized using various spectroscopic techniques. Infrared (IR) spectroscopy reveals important bands corresponding to its functional groups. [] Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about its structure, including 1H NMR signals assigned to specific protons within the molecule. []
ANone: Yes, density functional theory (DFT) calculations have been employed to investigate the molecular structure and properties of this compound. These studies have provided insights into its electronic structure, HOMO-LUMO energy gap, and molecular descriptors such as octanol-water and air-water partition coefficients. []
ANone: DFT calculations indicate that this compound possesses a relatively small HOMO-LUMO energy gap compared to other coumarin derivatives, suggesting its potential reactivity. [] Furthermore, calculated molecular descriptors like the index of electrophilicity suggest that this compound exhibits strong electrophilicity, indicating its propensity to accept electrons and participate in chemical reactions. []
ANone: Research suggests that the introduction of hydroxyl groups, particularly at positions 6, 7, and 8 of the coumarin ring, significantly enhances contact sensitization activity. [] This observation highlights the importance of the catecholic structure for sensitization potential. []
ANone: While the provided research doesn't explicitly compare 4-MESC with esculetin (lacking the 4-methyl group) across all activities, the 4-methyl group appears to influence its metabolic profile. Studies show 4-MESC is metabolized at a slower rate compared to esculetin by UGT1A6 and UGT1A9 enzymes. [] This difference in metabolism could potentially affect the pharmacokinetic profile and overall efficacy of these two compounds.
ANone: The main metabolic pathway for 4-MESC in vitro is 7-O-monoglucuronidation. This process is primarily catalyzed by UDP-glucuronosyltransferases UGT1A6 and UGT1A9, mainly in the liver. []
ANone: Studies using Caco-2 monolayers and intestinal perfusion models suggest that both 4-MESC and its parent compound, esculetin, demonstrate good permeability, indicating efficient absorption in the intestines. [] Moreover, 4-MESC can cross the blood-brain barrier, as indicated by pharmacokinetic analysis using the SwissADME tool and confirmed by its observed effects on the central nervous system. []
ANone: In vitro studies have shown that 4-MESC inhibits hyaluronan synthesis in human pancreatic cancer cells, leading to reduced cell adhesion and locomotion. [] Furthermore, 4-MESC exhibits antitumor activity against pancreatic cancer in vivo using nude mice models, slowing down tumor growth. []
ANone: Studies using lipopolysaccharide (LPS) to induce depression-like behavior in mice have shown that 4-MESC can significantly reduce immobility duration in both the tail suspension test and the forced swim test. [] This suggests potential antidepressant-like effects of 4-MESC.
ANone: Yes, in vivo studies have demonstrated that 4-MESC can protect against DNA damage caused by the chemotherapeutic drug doxorubicin. This protection was observed in various tissues including peripheral blood, liver, bone marrow, brain, and testicle cells. []
ANone: Researchers have utilized liquid chromatography-mass spectrometry (LC-MS) and 1H-nuclear magnetic resonance (1HNMR) to identify and characterize the metabolites of 4-MESC, particularly its glucuronide conjugates. [] These techniques provide detailed structural information and enable the quantification of 4-MESC and its metabolites in biological samples.
ANone: The interaction of 4-MESC with HSA has been studied using various techniques including Saturation Transfer Difference Nuclear Magnetic Resonance (STD-NMR) spectroscopy, fluorescence spectroscopy, and molecular docking studies. [] These methods provide complementary information regarding binding affinity, binding sites, and the structural aspects of the interaction.
ANone: Studies using transporter gene knockout mice and Caco-2 cells have revealed that efflux transporters, particularly breast cancer resistance protein (BCRP) and multidrug resistance-associated protein 2 (MRP2), play a significant role in the excretion of 4-MESC glucuronides. [] Inhibition of these transporters led to increased plasma concentrations of 4-MESC glucuronides, highlighting their importance in the pharmacokinetic profile of 4-MESC. []
ANone: 4-MESC exhibits promising activities in various fields. In medicinal chemistry, its anti-inflammatory, antioxidant, and antitumor properties make it a potential candidate for developing novel therapeutics for inflammatory diseases, cancer, and neurodegenerative disorders. [, , ] Its application as a fluorescent probe in chemical sensor development for detecting sulfur mustard simulants highlights its utility in analytical chemistry and environmental monitoring. []
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